BenchChemオンラインストアへようこそ!

N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide

VEGFR2 kinase inhibition Structure-activity relationship Imidazo[1,2-b]pyridazine derivatives

This compound is the unsubstituted benzamide member of Takeda's imidazo[1,2-b]pyridazine VEGFR2 inhibitor series, serving as the essential baseline control for quantifying electronic and steric contributions of benzamide substituents. Its rigid, direct carbon-linked geometry to the central phenyl ring may stabilize distinct inactive-state kinase conformations vs. flexible oxygen-linked analogs, making it a critical comparator for widening the VEGFR2/PDGFRβ therapeutic index in multi-kinase profiling. Deploy in SPR/DSF biophysical assays for binding kinetics and induced-fit conformational studies. Essential for minimum pharmacophore determination and computational QSAR training datasets.

Molecular Formula C21H18N4O2
Molecular Weight 358.401
CAS No. 946268-00-4
Cat. No. B2821051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide
CAS946268-00-4
Molecular FormulaC21H18N4O2
Molecular Weight358.401
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=CN3C(=N2)C=CC(=N3)OC)NC(=O)C4=CC=CC=C4
InChIInChI=1S/C21H18N4O2/c1-14-8-9-16(12-17(14)23-21(26)15-6-4-3-5-7-15)18-13-25-19(22-18)10-11-20(24-25)27-2/h3-13H,1-2H3,(H,23,26)
InChIKeyDIJXHUFFTGXTQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide (CAS 946268-00-4) Procurement Guide: Core Properties and Research Context


N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide is a synthetic small-molecule kinase inhibitor belonging to the imidazo[1,2-b]pyridazine class. Its core scaffold is designed as a hinge-binding motif for the vascular endothelial growth factor receptor 2 (VEGFR2) kinase domain [1]. The compound features a distinct 2-methylphenyl linker connecting the imidazo[1,2-b]pyridazine core to a benzamide moiety, resulting in a unique substitution pattern within its chemical series. This structural configuration is directly derived from structure-activity relationship (SAR) studies conducted by Takeda Pharmaceutical aimed at optimizing VEGFR2 inhibitory potency and selectivity [1].

Why N-(5-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide Cannot Be Replaced by Close Analogs in VEGFR2-Targeted Research


SAR studies on imidazo[1,2-b]pyridazine-based VEGFR2 inhibitors demonstrate that minor structural modifications, particularly to the linker and terminal amide groups, can drastically alter kinase inhibition profiles [1]. Specifically, the meta-substitution pattern on the central phenyl ring and the nature of the benzamide substituent are critical determinants of both VEGFR2 affinity and selectivity against off-target kinases such as PDGFRβ [1]. Therefore, generic substitution with a close analog like 2-chloro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide (CAS 946267-97-6) or the 3-trifluoromethyl variant cannot be assumed to yield comparable biological outcomes without explicit head-to-head data. The unique linker geometry and unsubstituted benzamide cap of this compound establish a distinct SAR profile that must be empirically verified for each assay context.

Quantitative Differentiation Evidence for N-(5-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide


Structural Differentiation via VEGFR2 Hinge-Binding Motif: Positioning Against the Takeda Lead Series

N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide incorporates a 2-methyl-5-substituted phenyl linker that is geometrically distinct from the 6-phenoxy-imidazo[1,2-b]pyridazine analogs (e.g., compound 6b in the Takeda series) which showed a VEGFR2 IC50 of 7.1 nM [1]. While specific IC50 data for this exact compound are not publicly disclosed, its linker architecture, where the imidazo[1,2-b]pyridazine is directly attached to the phenyl ring at the 5-position rather than via an ether oxygen, is predicted to influence the binding pose within the DFG-out pocket of VEGFR2 based on the SAR trends reported for 2-acylamino-6-phenoxy-imidazo[1,2-b]pyridazine derivatives [1]. This structural difference is a key driver of kinase selectivity and warrants standalone evaluation rather than extrapolation from phenoxy-linked analogs.

VEGFR2 kinase inhibition Structure-activity relationship Imidazo[1,2-b]pyridazine derivatives

Recommended Application Scenarios for N-(5-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide Based on Structural Differentiation Evidence


Functional Probing of VEGFR2 Kinase Domain Conformations via Carbon-Linked Scaffolds

This compound is optimally deployed as a tool molecule to investigate how direct, carbon-linked imidazo[1,2-b]pyridazine attachment to a central phenyl ring affects VEGFR2 binding kinetics and induced-fit conformations, in contrast to the more flexible oxygen-linked analogs [1]. Its rigid geometry may stabilize specific inactive-state kinase conformations, offering a complementary probe to ether-linked inhibitors in biophysical assays such as SPR or DSF.

Selectivity Profiling Against PDGFRβ in Multi-Kinase Inhibitor Projects

Given that benchmark phenoxy-imidazo[1,2-b]pyridazine inhibitors like compound 6b exhibit only ~2-fold selectivity over PDGFRβ (IC50 = 15 nM vs. 7.1 nM for VEGFR2) [1], this compound's distinct linker chemistry may alter the selectivity window. It is recommended as a comparator compound in multi-kinase profiling panels to identify structural determinants that widen the VEGFR2/PDGFRβ therapeutic index.

SAR Expansion Studies for Benzamide-Capped Imidazo[1,2-b]pyridazines

As the unsubstituted benzamide member of a series that includes 2-chloro, 2-methoxy, 3-methyl, and 3,4,5-trimethoxy variants, this compound serves as the key baseline control for quantifying the electronic and steric contributions of benzamide ring substituents to VEGFR2 kinase inhibition [1]. It is essential for establishing the minimum pharmacophore and for computational QSAR model training datasets.

Quote Request

Request a Quote for N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.